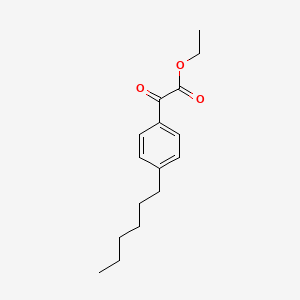
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH, also known as Fmoc-tyrosine-cysteine-proline-OH, is an amino acid derivative that is used in peptide synthesis and other laboratory experiments. It is a relatively new compound and is gaining popularity as a tool for scientists and researchers. It is a versatile molecule that can be used in many applications, including protein synthesis, drug design, and bioconjugation.
Applications De Recherche Scientifique
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH has a variety of scientific research applications. It can be used to synthesize peptides, proteins, and other molecules. It can also be used in drug design, bioconjugation, and other laboratory experiments. It has been used to create novel peptides and proteins with improved stability, solubility, and bioavailability. It has also been used to create peptide-based nanomaterials with improved properties, such as increased drug loading capacity.
Mécanisme D'action
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH acts as a linker between amino acid residues in peptide synthesis. The cysteine residue acts as a thiol group, which binds to the proline residue through a thioester bond. This bond is strong and stable, making it ideal for peptide synthesis. The Fmoc group also helps to stabilize the peptide bond and protect the peptide from hydrolysis.
Biochemical and Physiological Effects
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH is a relatively new compound and has not been extensively studied. However, it has been shown to have some beneficial biochemical and physiological effects. It has been shown to increase the stability, solubility, and bioavailability of peptides and proteins. It has also been shown to increase the drug loading capacity of peptide-based nanomaterials.
Avantages Et Limitations Des Expériences En Laboratoire
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH has several advantages for lab experiments. It is relatively easy to synthesize and can be used to create peptides and proteins with improved stability, solubility, and bioavailability. It can also be used to create peptide-based nanomaterials with improved drug loading capacity. The main limitation of Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH is that it is still relatively new and has not been extensively studied.
Orientations Futures
The potential future directions for Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH are numerous. It could be used to create novel peptides and proteins with improved stability, solubility, and bioavailability. It could also be used to create peptide-based nanomaterials with improved drug loading capacity. It could also be used to create peptide-based drugs with improved pharmacokinetic and pharmacodynamic properties. Additionally, it could be used to create peptide-based vaccines with improved efficacy and safety. Finally, it could be used to create peptide-based diagnostics with improved sensitivity and specificity.
Méthodes De Synthèse
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH is synthesized through a two-step process. The first step involves the formation of a thioester intermediate by reacting Fmoc-Tyr(tBu) with a thiol-containing reagent, such as cysteine. The second step involves the addition of a proline derivative, such as Psi(Dmp,H)pro, to the thioester intermediate. This reaction is typically performed in the presence of a base, such as sodium carbonate or potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Propriétés
IUPAC Name |
(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N2O8S/c1-40(2,3)50-25-16-14-24(15-17-25)20-33(41-39(46)49-22-32-29-12-8-6-10-27(29)28-11-7-9-13-30(28)32)36(43)42-34(38(44)45)23-51-37(42)31-19-18-26(47-4)21-35(31)48-5/h6-19,21,32-34,37H,20,22-23H2,1-5H3,(H,41,46)(H,44,45)/t33-,34-,37?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPJZSJUCSHEAC-JWTXWEFBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2C(CSC2C3=C(C=C(C=C3)OC)OC)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)N2[C@@H](CSC2C3=C(C=C(C=C3)OC)OC)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)
![[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid)](/img/structure/B6307181.png)

![(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidin-3-amine HCl](/img/structure/B6307186.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile HBr](/img/structure/B6307187.png)
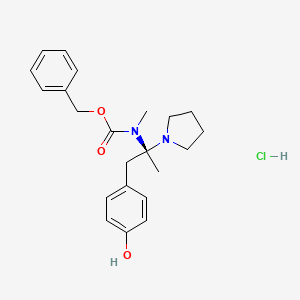
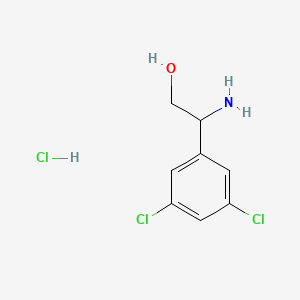
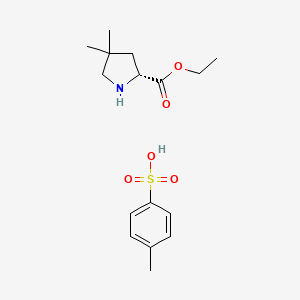

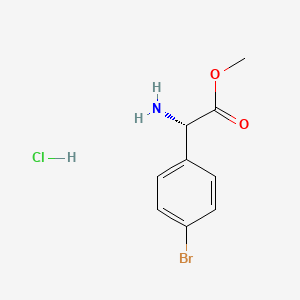
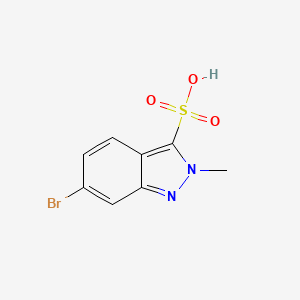

![tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6307226.png)
